molecular formula C10H15N3O B1296654 2-[(3,4-Dimethylphenyl)amino]acetohydrazide CAS No. 2370-49-2

2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Cat. No.: B1296654
CAS No.: 2370-49-2
M. Wt: 193.25 g/mol
InChI Key: WXKWYHNSQMCUFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide typically involves the reaction of 3,4-dimethylaniline with acetyl chloride to form N-(3,4-dimethylphenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(3,4-Dimethylphenyl)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development and clinical trials.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to exhibit biological activities by binding to enzymes or receptors, thereby modulating their functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2-[(2,4-Dimethylphenyl)amino]acetohydrazide
  • 2-[(3,5-Dimethylphenyl)amino]acetohydrazide
  • 2-[(3,4-Dimethylphenyl)amino]acetohydrazone

Uniqueness: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-(3,4-dimethylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-3-4-9(5-8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKWYHNSQMCUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307194
Record name 2-[(3,4-dimethylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-49-2
Record name N-(3,4-Dimethylphenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190347
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2370-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3,4-dimethylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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